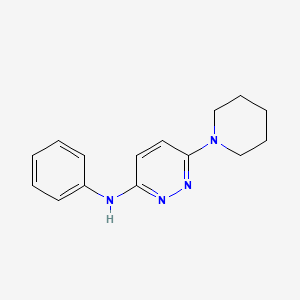![molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)
N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the influx of calcium ions into the cell, which is necessary for the excitatory neurotransmitter glutamate to exert its effects. This results in a reduction in the excitability of neurons, which can be beneficial in neurological and psychiatric disorders characterized by hyperexcitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and the activity of glutamate transporters, which can contribute to its anti-epileptic and neuroprotective effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, this compound has been shown to increase the expression of the GABAergic marker GAD67, which can contribute to its anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide is its high potency and selectivity for the AMPA receptor subtype. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide research. One area of interest is the development of more stable analogs of this compound that have a longer half-life and improved solubility. Another area of interest is the investigation of this compound in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Finally, the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, may enhance its therapeutic potential.
Synthesemethoden
N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide can be synthesized using a multi-step process, starting from 2-chloro-3-nitroquinoxaline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting 2-amino-3-chloroquinoxaline is then reacted with thioacetic acid in the presence of a base to obtain 2-[(methylthio)acetyl]amino-3-chloroquinoxaline. Finally, the methylthio group is replaced with a dimethylamino group using dimethylamine in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, depression, anxiety, and schizophrenia. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIVFWPWZQRSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419348.png)
![(4aS*,8aR*)-1-propyl-6-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5419351.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5419355.png)

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5419366.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419374.png)

![4-amino-N-{2-[(2-naphthylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5419392.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5419395.png)
![7-(1,3-benzodioxol-5-ylmethylene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one](/img/structure/B5419412.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)